molecular formula C6H6IN B088220 3-Iodo-2-methylpyridine CAS No. 15112-62-6

3-Iodo-2-methylpyridine

Cat. No. B088220
CAS RN: 15112-62-6
M. Wt: 219.02 g/mol
InChI Key: GJSVCUHWEJFFMO-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyridine is a compound of interest in the field of organic chemistry due to its utility as a building block in the synthesis of various heterocyclic compounds. The iodine atom on the pyridine ring makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Synthesis Analysis

The synthesis of 3-Iodo-2-methylpyridine and related compounds often involves multicomponent reactions (MCRs), which offer a streamlined approach to construct complex molecules from simpler components. MCRs are valued for their efficiency and the ability to form multiple bonds in a single operation, thus providing access to a wide range of heterocyclic structures with potential biological and pharmacological activities (Sharma & Sinha, 2023).

Molecular Structure Analysis

The vibrational assignments of 2-iodopyridine, closely related to 3-Iodo-2-methylpyridine, have been thoroughly investigated using FT-Raman and IR spectral measurements. Computational studies employing various electronic structure methods have provided insights into the equilibrium geometries and vibrational frequencies, which are essential for understanding the molecular structure and reactivity of these iodopyridines (Sortur et al., 2008).

Chemical Reactions and Properties

Hypervalent iodine reagents play a significant role in the synthesis of natural products, showcasing the importance of iodine-containing intermediates in organic synthesis. These reagents facilitate phenol dearomatization, leading to the formation of highly functionalized intermediates from aromatic precursors. The utility of 3-Iodo-2-methylpyridine in such transformations underscores its value in constructing complex molecular architectures (Maertens et al., 2014).

Scientific Research Applications

  • Catalytic Applications : 3-Iodo-2-methylpyridine can be used in palladium-catalyzed aminocarbonylation reactions to synthesize biologically significant compounds such as N-substituted nicotinamides and 3-pyridyl-glyoxylamides. This process is effective for both primary and secondary amines, including amino acid methyl esters (Takács et al., 2007).

  • Pharmacological Research : In pharmacology, derivatives of 3-Amino-2-methylpyridine, a related compound, have been identified as ligands for the BAZ2B bromodomain. This discovery was made using automatic docking and validated by protein crystallography (Marchand et al., 2016).

  • Electrophoretic Separation : Optimization of pH in electrophoretic separation of methylpyridines, including 3-Iodo-2-methylpyridine, has been studied. This research demonstrated improvements in separation by using cationic surfactants to suppress electroosmotic flow (Wren, 1991).

  • Material Science and Synthesis : In material science, 3-Iodo-2-methylpyridine derivatives have been explored for the synthesis of complex compounds. For instance, iodinated 4,4′-bipyridines, including derivatives of 3-Iodo-2-methylpyridine, have been synthesized and characterized for their potential as transthyretin fibrillogenesis inhibitors (Dessì et al., 2020).

  • Analytical Chemistry : In analytical chemistry, methods like capillary electrophoresis and solid-state NMR have been utilized to study the properties and behavior of methylpyridine derivatives, including 3-Iodo-2-methylpyridine, under various conditions (Iniesta et al., 2001).

  • Environmental and Safety Applications : Research has also focused on developing safer and more efficient production processes for related compounds, such as 3-Methylpyridine-N-oxide, using microreaction systems. This approach addresses the challenges of strong exothermic reactions and explosive properties in traditional production methods (Sang et al., 2020).

Safety And Hazards

3-Iodo-2-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVCUHWEJFFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555248
Record name 3-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methylpyridine

CAS RN

15112-62-6
Record name 3-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylpyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Wilson - Tetrahedron Letters, 2016 - Elsevier
… The mixture was stirred at room temperature for 15 min before the introduction of 6-chloro-3-iodo-2-methylpyridine (38 mg, 0.15 mmol), ethyl acrylate (0.025 mL, 0.225 mmol), …
Number of citations: 24 www.sciencedirect.com
JH Harenberg - Synthesis, 2020 - thieme-connect.com
… Further, 3-iodo-2-methylpyridine (5d) was subjected to these conditions affording after in situ trapping with ketones 2d and 2n the desired tertiary alcohols 7dd and 7dn in 81–92% yield (…
Number of citations: 7 www.thieme-connect.com
HM Chan - 2008 - search.proquest.com
… 6-(4-nitrophenylethoxy)-3iodo-2-methylpyridine (800 mg, 2.1 mmol) was added as a solid. N,Ndiisopropylethylamine (100 μl, 0.57 mmol) was injected. After 48 hours of refluxing at 90C, …
Number of citations: 4 search.proquest.com
H Abe, Y Arai, S Aoyagi, C Kibayashi - Tetrahedron letters, 2003 - Elsevier
… 6-Chloro-3-iodo-2-methylpyridine (12), available from 2-amino-6-methylpyridine (10) by iodination (I 2 , H 5 IO 6 ) 6h followed by chlorination via a diazotisation procedure, was …
Number of citations: 21 www.sciencedirect.com

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